molecular formula C31H28F2N2O4 B303896 N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

カタログ番号 B303896
分子量: 530.6 g/mol
InChIキー: QBXNTMHWNBSNLU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as DFP-10825, is a novel small molecule drug that has been developed for the treatment of cancer. It is a quinolinecarboxamide derivative that has shown promising results in preclinical studies.

作用機序

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide exerts its anti-tumor activity by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins. By inhibiting the activity of Hsp90, N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide destabilizes these oncogenic proteins, leading to their degradation and ultimately causing cancer cell death.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, it has been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. It has also been shown to induce apoptosis, which is programmed cell death, in cancer cells.

実験室実験の利点と制限

One of the major advantages of N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its potent anti-tumor activity in a wide range of cancer cell lines. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its low solubility, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for the development of N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One potential direction is the development of new formulations that improve its solubility and bioavailability. Another potential direction is the development of combination therapies that can enhance its anti-tumor activity. Finally, further studies are needed to determine the safety and efficacy of N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in clinical trials.

合成法

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized using a multi-step process. The starting material for the synthesis is 2,4-difluoronitrobenzene, which is reacted with 2,5-dimethoxybenzaldehyde to form an intermediate. This intermediate is then converted to the final product using various chemical reactions, including reduction, cyclization, and amidation.

科学的研究の応用

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied in preclinical models of cancer. It has shown potent anti-tumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, it has been shown to inhibit tumor growth in animal models of cancer.

特性

製品名

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

分子式

C31H28F2N2O4

分子量

530.6 g/mol

IUPAC名

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C31H28F2N2O4/c1-17-28(31(37)35-24-11-9-20(32)15-23(24)33)29(22-16-21(38-2)10-12-27(22)39-3)30-25(34-17)13-19(14-26(30)36)18-7-5-4-6-8-18/h4-12,15-16,19,29,34H,13-14H2,1-3H3,(H,35,37)

InChIキー

QBXNTMHWNBSNLU-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=C(C=CC(=C4)OC)OC)C(=O)NC5=C(C=C(C=C5)F)F

正規SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=C(C=CC(=C4)OC)OC)C(=O)NC5=C(C=C(C=C5)F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。